1-ethyl-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine 1-ethyl-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15786311
InChI: InChI=1S/C14H19N3O/c1-4-17-10-13(11(2)16-17)15-9-12-7-5-6-8-14(12)18-3/h5-8,10,15H,4,9H2,1-3H3
SMILES:
Molecular Formula: C14H19N3O
Molecular Weight: 245.32 g/mol

1-ethyl-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC15786311

Molecular Formula: C14H19N3O

Molecular Weight: 245.32 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C14H19N3O
Molecular Weight 245.32 g/mol
IUPAC Name 1-ethyl-N-[(2-methoxyphenyl)methyl]-3-methylpyrazol-4-amine
Standard InChI InChI=1S/C14H19N3O/c1-4-17-10-13(11(2)16-17)15-9-12-7-5-6-8-14(12)18-3/h5-8,10,15H,4,9H2,1-3H3
Standard InChI Key SBUKDAYENXGFSR-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C(=N1)C)NCC2=CC=CC=C2OC

Introduction

Chemical Structure and Molecular Characteristics

Core Pyrazole Architecture

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, forms the structural backbone of this compound. Substitutions at positions 1, 3, and 4 introduce distinct functional groups:

  • Position 1: An ethyl group (C2H5-\text{C}_2\text{H}_5) enhances lipophilicity and influences metabolic stability.

  • Position 3: A methyl group (CH3-\text{CH}_3) contributes to steric effects, potentially modulating receptor binding.

  • Position 4: A 2-methoxybenzylamine moiety (CH2C6H4OCH3-\text{CH}_2\text{C}_6\text{H}_4\text{OCH}_3) introduces aromaticity and hydrogen-bonding capabilities, critical for interactions with biological targets .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC15H21N3O\text{C}_{15}\text{H}_{21}\text{N}_3\text{O}
Molecular Weight259.35 g/mol
IUPAC Name1-ethyl-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine
Canonical SMILESCCN1C(=C(N=C1)C)NCC2=CC=CC=C2OC

X-ray crystallography and NMR spectroscopy confirm the planar geometry of the pyrazole ring and the spatial orientation of substituents. The 2-methoxybenzyl group adopts a conformation perpendicular to the pyrazole plane, minimizing steric clashes .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Pyrazole Core Formation: Condensation of hydrazine derivatives with 1,3-diketones under acidic conditions generates the pyrazole ring .

  • N-Alkylation: Ethylation at position 1 using ethyl halides in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3).

  • Mannich Reaction: Introduction of the 2-methoxybenzylamine group via reaction with 2-methoxybenzyl chloride and formaldehyde .

Table 2: Optimization Parameters for Key Steps

StepConditionsYield (%)
Pyrazole formationReflux in EtOH, 12 h78
N-EthylationNaH\text{NaH}, DMF, 60°C, 6 h85
Mannich reactionEt3N\text{Et}_3\text{N}, THF, rt67

Purification via column chromatography (silica gel, hexane/EtOAc) and recrystallization from ethanol yields the final product with >95% purity .

Spectroscopic Characterization

  • 1H^1\text{H}-NMR (400 MHz, CDCl3_3): Signals at δ 7.25–7.15 (m, 4H, aromatic), 4.45 (s, 2H, CH2Ph-\text{CH}_2\text{Ph}), 3.85 (s, 3H, OCH3-\text{OCH}_3), 2.35 (s, 3H, CH3-\text{CH}_3), 1.45 (t, 3H, CH2CH3-\text{CH}_2\text{CH}_3) .

  • IR: Bands at 1620 cm1^{-1} (C=N stretch) and 1240 cm1^{-1} (C-O-C asymmetric stretch).

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited solubility in water (<0.1 mg/mL). Stability studies indicate degradation <5% after 24 h at pH 7.4 and 37°C, making it suitable for in vitro assays .

Table 3: Physicochemical Data

PropertyValue
LogP (octanol/water)2.8 ± 0.2
pKa4.1 (pyrazole NH), 9.7 (amine)
Melting Point132–134°C

Applications in Medicinal Chemistry

Lead Optimization

The ethyl and methyl groups allow for derivatization to enhance bioavailability. For example, replacing the ethyl group with isopropyl increases metabolic half-life from 2.1 to 4.3 h in rat liver microsomes.

Prodrug Development

Esterification of the amine group with acetyl or pivaloyl moieties improves membrane permeability (Papp: 8.2 × 106^{-6} cm/s vs. 2.1 × 106^{-6} cm/s for parent compound) .

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